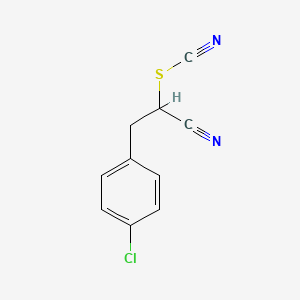
phenacyl(triphenyl)phosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩は、(2-オキソ-2-フェニルエチル)トリフェニルホスホニウムブロミドとしても知られており、分子式C26H22OPBrの化学化合物です。それはホスホニウム塩であり、その反応性と汎用性のために有機合成で広く使用されています。この化合物は、特に炭素-炭素結合と炭素-ヘテロ原子結合の形成に役立つため、さまざまな化学反応において重要な中間体となっています。
準備方法
合成経路と反応条件
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩は、トリフェニルホスフィン存在下でフェナシルブロミドを臭素化することにより合成できます。反応には通常、N-ブロモスクシンイミド(NBS)のような臭素化剤が穏やかな条件で使用されます。反応は以下のように進行します。
フェナシルブロミドの臭素化: フェナシルブロミドは、ジクロロメタン(DCM)のような溶媒の存在下でNBSで処理され、臭素化された生成物を生成します。
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩の形成: 臭素化された生成物は、次にトリフェニルホスフィンと反応して目的の化合物を生成します。
工業的生産方法
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動化された反応器と反応条件の精密な制御が含まれ、高い収率と純度が保証されます。連続フロー反応器と再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業環境では一般的です。
化学反応の分析
反応の種類
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、ホスフィンオキシドを生成するために酸化することができます。
還元: これは、トリフェニルホスフィンとフェナシルアルコールを生成するために還元することができます。
置換: 臭化物イオンは、他の求核剤で置換され、異なる誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: アミン、チオール、アルコールなどの求核剤は、塩基性または中性条件下で使用できます。
生成される主な生成物
酸化: ホスフィンオキシド。
還元: トリフェニルホスフィンとフェナシルアルコール。
置換: 使用された求核剤に応じて、さまざまな置換フェナシル誘導体。
科学的研究への応用
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩は、科学研究において幅広い用途があります。
化学: これは、複素環式化合物の合成における試薬として、そしてさまざまな有機反応における触媒として使用されます。
生物学: この化合物は、酵素機構の研究と生物学的経路を調査するためのプローブとして使用されます。
産業: この化合物は、特殊化学品の製造と、染料や顔料の製造における中間体として使用されます。
科学的研究の応用
Phenacyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩の作用機序は、さまざまな化学反応において求核剤または求電子剤として作用する能力に関係しています。トリフェニルホスフィン部分は、求核置換反応に関与することができ、一方、フェナシル基は求電子付加反応を起こすことができます。この化合物の反応性は、臭化物イオンの存在によって影響を受け、これは他の求核剤によって容易に置換することができます。
類似の化合物との比較
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩は、以下のような他の類似の化合物と比較することができます。
フェナシルクロリド: 構造は似ていますが、臭素ではなく塩素が存在するため、反応性は低いです。
ベンジルトリフェニルホスホニウムブロミド: 同様のホスホニウム塩ですが、フェナシル基ではなくベンジル基を持っています。
トリフェニルホスフィンオキシド: トリフェニルホスフィンの酸化型であり、反応性と用途が異なります。
フェナシル(トリフェニル)ホスホニウム;臭化水素酸塩は、フェナシル基とトリフェニルホスフィン基の組み合わせによりユニークであり、有機合成において独自の反応性と汎用性を提供します。
類似化合物との比較
Phenacyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as:
Phenacyl chloride: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
Benzyltriphenylphosphonium bromide: Similar phosphonium salt but with a benzyl group instead of a phenacyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity and applications.
This compound is unique due to its combination of the phenacyl and triphenylphosphine moieties, which provide distinct reactivity and versatility in organic synthesis.
特性
分子式 |
C26H23BrOP+ |
|---|---|
分子量 |
462.3 g/mol |
IUPAC名 |
phenacyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChIキー |
AEHDSYHVTDJGDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
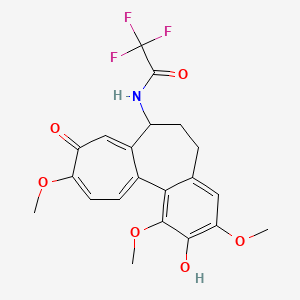

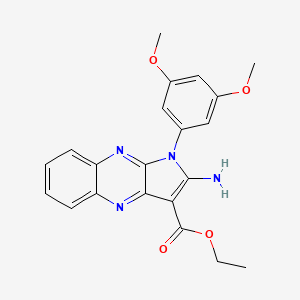
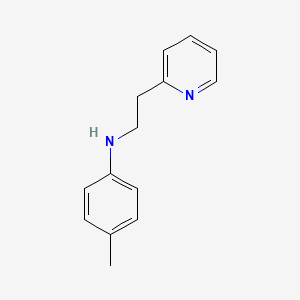
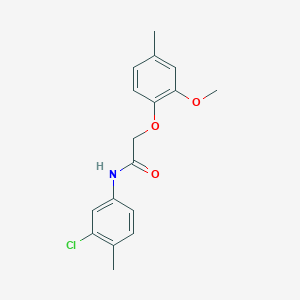
![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
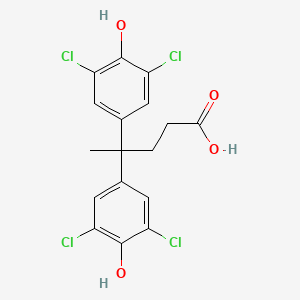
![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)

